molecular formula C17H14Cl4N2O2 B10907158 N,N'-bis(2,5-dichlorophenyl)pentanediamide

N,N'-bis(2,5-dichlorophenyl)pentanediamide

Cat. No.: B10907158
M. Wt: 420.1 g/mol
InChI Key: LRCVRKQKUITGPH-UHFFFAOYSA-N
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Description

N,N’-bis(2,5-dichlorophenyl)pentanediamide is a chemical compound with the molecular formula C17H14Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,5-dichlorophenyl)pentanediamide typically involves the reaction of 2,5-dichloroaniline with glutaric anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N,N’-bis(2,5-dichlorophenyl)pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The compound is then subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,5-dichlorophenyl)pentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N,N’-bis(2,5-dichlorophenyl)pentanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,5-dichlorophenyl)pentanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,5-dichlorophenyl)propanediamide
  • N,N’-bis(2,5-dichlorophenyl)terephthalamide
  • N,N’-bis[2-(3-chlorophenyl)ethyl]pentanediamide

Uniqueness

N,N’-bis(2,5-dichlorophenyl)pentanediamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, stability, and solubility, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C17H14Cl4N2O2

Molecular Weight

420.1 g/mol

IUPAC Name

N,N'-bis(2,5-dichlorophenyl)pentanediamide

InChI

InChI=1S/C17H14Cl4N2O2/c18-10-4-6-12(20)14(8-10)22-16(24)2-1-3-17(25)23-15-9-11(19)5-7-13(15)21/h4-9H,1-3H2,(H,22,24)(H,23,25)

InChI Key

LRCVRKQKUITGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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